molecular formula C11H15NO3 B1420878 N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide CAS No. 1188264-46-1

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide

Cat. No. B1420878
M. Wt: 209.24 g/mol
InChI Key: BHOFQTRXUJNKAF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” is not explicitly described in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” are not detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” are not detailed in the sources I found .

Scientific Research Applications

Antinociceptive Pharmacology

A study explored the antinociceptive pharmacology of a novel compound with a similar structure, focusing on its role as a nonpeptidic B1 receptor antagonist. This compound demonstrated significant antinociceptive actions in various pain models, suggesting potential applications in treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Anticonvulsant Activities

Research on substituted N-benzyl 2-acetamidoacetamides, which share a functional group with the compound of interest, highlighted their significant protection against seizures in animal models. This study underscores the importance of the 2-acetamido substituent for anticonvulsant activity, potentially guiding the design of new therapeutic agents for epilepsy (Choi et al., 1996).

Neurokinin Receptor Antagonists

Selective antagonists of neurokinin receptors, bearing structural resemblances, were evaluated for their antidepressant-like effects. These compounds reduced immobility times in the forced swim test, a screening method for antidepressants, indicating their potential as novel treatments for depression (Dableh et al., 2005).

Hypolipidaemic and Antiplatelet Activity

Phenoxyacetic acid derivatives related to alpha-asarone, which include similar methoxy groups, were studied for their hypolipidaemic and antiplatelet activities. These compounds showed promise in lowering cholesterol levels and inhibiting platelet aggregation, suggesting their potential in treating hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).

H(+)/K(+) ATPase Inhibition

A newly synthesized compound, 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline (DBM-819), showed significant inhibition of gastric acid secretion, positioning it as a potential therapeutic agent for peptic ulcer disease. This research underscores the therapeutic potential of compounds with specific structural features, including methoxy groups (Cheon et al., 2001).

Future Directions

The future directions for the study or use of “N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide” are not described in the sources I found .

properties

IUPAC Name

N-methoxy-2-(2-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-6-4-5-7-10(9)14-2/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOFQTRXUJNKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-2-(2-methoxyphenyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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